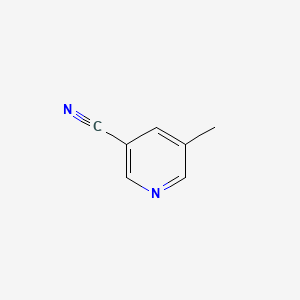

5-Methylpyridine-3-carbonitrile

Description

The exact mass of the compound 5-Methylnicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWQWOXVBXURMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962768 | |

| Record name | 5-Methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42885-14-3 | |

| Record name | 5-Methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42885-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylnicotinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042885143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLNICOTINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15462UXN1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridine-3-carbonitrile, also known by its synonyms 3-Cyano-5-methylpyridine and 5-Methylnicotinonitrile, is a heterocyclic organic compound with increasing significance in medicinal chemistry and drug discovery. Its pyridine core functionalized with a methyl and a nitrile group makes it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications, particularly as a key intermediate in the development of kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its handling, storage, and application in chemical synthesis.[1] A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [1][2] |

| CAS Number | 42885-14-3 | [1][2] |

| Appearance | Solid | |

| Melting Point | 83-87 °C | [1] |

| Synonyms | 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile | [1][2] |

| InChI | 1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3 | [1] |

| SMILES | Cc1cncc(c1)C#N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and industrially scalable approach is the ammoxidation of 3,5-lutidine (3,5-dimethylpyridine). This process involves the reaction of the methyl groups with ammonia and oxygen in the vapor phase over a suitable catalyst.

Experimental Protocol: Ammoxidation of 3,5-Lutidine

This protocol is a representative method based on general procedures for the synthesis of cyanopyridines.[3]

Materials:

-

3,5-Lutidine

-

Ammonia (gas)

-

Air

-

Vanadium pentoxide-Titanium dioxide-Molybdenum trioxide on a silica support (catalyst)

Equipment:

-

Fixed-bed reactor

-

Preheater

-

Mixing tank

-

Absorption towers

-

Extraction and distillation apparatus

Procedure:

-

Catalyst Preparation: The catalyst, typically containing V₂O₅, TiO₂, and Mo₂O₃ on a silica support, is packed into the fixed-bed reactor.[3]

-

Reactant Preparation: 3,5-Lutidine is vaporized and preheated. Ammonia and air are also preheated separately.

-

Reaction: The preheated streams of 3,5-lutidine, ammonia, and air are fed into a mixing tank. The typical molar ratio of 3-picoline (as a reference for a similar process) to ammonia to oxygen is approximately 1:1.5-1.8:2.5-3.0.[3] The gaseous mixture is then passed through the fixed-bed reactor containing the catalyst. The reaction is carried out at a temperature of 365-370 °C.[3]

-

Product Recovery: The gaseous product stream exiting the reactor is passed through a series of absorption towers to capture the this compound.

-

Purification: The resulting solution is then subjected to extraction (e.g., with toluene) followed by distillation to isolate and purify the final product.[3]

Safety Precautions: This reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] The reactants and products are hazardous, and the reaction is conducted at high temperatures.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds, particularly in the field of oncology. The pyridine-3-carbonitrile moiety serves as a key pharmacophore in the design of various kinase inhibitors.

Role as a Precursor in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[4] this compound is utilized in the synthesis of more complex heterocyclic systems, such as pyrimidine-5-carbonitrile and morpholinopyrimidine-5-carbonitrile derivatives. These derivatives have shown potent inhibitory activity against several protein kinases, including:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[5]

-

PI3K/mTOR (Phosphoinositide 3-kinase/mammalian Target of Rapamycin): The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[6][7]

-

EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR can lead to uncontrolled cell growth and is a target in various cancer therapies.

The following diagram illustrates the role of this compound as a foundational scaffold in the development of these targeted therapies.

Caption: Role of this compound as a building block.

Biological Activity of Derivatives

Numerous studies have demonstrated the potent anti-proliferative and apoptotic effects of compounds derived from this compound.

-

Pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential inhibitors of VEGFR-2, showing significant cytotoxic activities against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).[5]

-

Morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors, exhibiting excellent antitumor activity against leukemia cell lines.[6][7] These compounds have been shown to induce apoptosis and cause cell cycle arrest.

The data from these studies are summarized in the table below, highlighting the efficacy of these derivative compounds.

| Derivative Class | Target Kinase(s) | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference(s) |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | HCT-116, MCF-7 | 1.14 - 32.16 µM | [5] |

| Morpholinopyrimidine-5-carbonitrile derivatives | PI3K/mTOR | Leukemia (SR) | 0.09 - 0.10 µM | [7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Serious Eye Damage (Category 1), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95 or equivalent), eye shields, and gloves.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its utility as a versatile building block for the synthesis of potent kinase inhibitors underscores its importance in the quest for novel anticancer therapeutics. A thorough understanding of its physicochemical properties, synthesis, and safe handling is paramount for researchers working with this valuable chemical intermediate. The continued exploration of derivatives based on the this compound scaffold holds promise for the development of next-generation targeted therapies.

References

- 1. This compound 97 42885-14-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Methylpyridine-3-carbonitrile: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyridine-3-carbonitrile, also known as 5-methylnicotinonitrile, is a heterocyclic organic compound with the chemical formula C₇H₆N₂.[] This pyridine derivative, characterized by a methyl group at the 5-position and a nitrile group at the 3-position, serves as a crucial building block in medicinal chemistry and organic synthesis.[][2] Its structural features make it a valuable scaffold for the development of novel therapeutic agents, and it is frequently employed as a key intermediate in the synthesis of a wide range of biologically active molecules.[][2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted with a methyl group and a cyano group. This arrangement of functional groups imparts specific chemical reactivity and physical properties to the molecule.

Structure:

Caption: 2D structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂ | [] |

| Molecular Weight | 118.14 g/mol | [] |

| CAS Number | 42885-14-3 | [] |

| Appearance | Solid | |

| Melting Point | 83-87 °C | [] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | 1.26168 | [] |

| Topological Polar Surface Area | 36.7 Ų | [] |

Identifiers:

-

SMILES: Cc1cncc(c1)C#N

-

InChI: 1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3

-

InChIKey: VDWQWOXVBXURMT-UHFFFAOYSA-N

Synthesis

A general workflow for a potential synthetic approach is outlined below:

Caption: Potential synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-withdrawing nitrile group and the electron-donating methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the two quaternary carbons of the pyridine ring, the carbon of the nitrile group, and the carbon of the methyl group. The chemical shifts will be characteristic of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (118.14 g/mol ). The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, such as HCN or a methyl radical, providing further structural information.

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. The pyridine ring can undergo various substitution reactions.

Its utility in drug discovery is highlighted by its incorporation into a variety of potential therapeutic agents. Patents reveal its use as a key intermediate in the synthesis of:

-

Muscarinic acetylcholine M1 receptor antagonists: These compounds have potential applications in the treatment of neurological disorders.

-

IL-17A modulators: These agents are being investigated for the treatment of inflammatory and autoimmune diseases.

The pyridine-carbonitrile scaffold is a common feature in many biologically active molecules, and derivatives of this compound are likely to be explored for a wide range of therapeutic targets. The presence of the methyl and nitrile groups allows for diverse chemical modifications, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs.

The following diagram illustrates the role of this compound as a building block in the synthesis of more complex, potentially bioactive molecules.

Caption: Role of this compound in drug discovery.

Safety Information

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated area away from incompatible materials.

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined structure and the reactivity of its functional groups make it a valuable and versatile building block for the synthesis of complex organic molecules. While detailed experimental data on some of its properties are not extensively documented in publicly available literature, its frequent appearance in patents related to the synthesis of potential therapeutic agents underscores its importance in medicinal chemistry. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is likely to yield new insights and applications in the development of novel pharmaceuticals.

References

A Technical Guide to 5-Methylpyridine-3-carbonitrile (CAS: 42885-14-3) for Researchers and Drug Development Professionals

Executive Summary

5-Methylpyridine-3-carbonitrile, also known as 3-Cyano-5-methylpyridine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[] Its pyridine core functionalized with methyl and nitrile groups makes it a versatile building block for the synthesis of more complex, biologically active molecules.[] This document provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its role in drug discovery. Detailed experimental protocols and safety information are included to support researchers and drug development professionals in their work with this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for reaction planning, purification, and analytical characterization.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 42885-14-3 | [2] |

| Molecular Formula | C₇H₆N₂ | [][3] |

| Molecular Weight | 118.14 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 83-87 °C | [2] |

| Synonyms | 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile | |

| InChI Key | VDWQWOXVBXURMT-UHFFFAOYSA-N | [2] |

| Canonical SMILES | Cc1cncc(c1)C#N | [2] |

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, a theoretical spectroscopic profile can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (approx. 7.5-8.5 ppm).- A singlet for the methyl group protons (approx. 2.3-2.5 ppm). |

| ¹³C NMR | - Aromatic carbons (approx. 120-150 ppm).- Nitrile carbon (approx. 115-120 ppm).- Methyl carbon (approx. 18-25 ppm). |

| FT-IR | - A sharp, strong absorption band for the C≡N (nitrile) stretch (approx. 2220-2240 cm⁻¹).- C-H stretching bands for aromatic and methyl groups (approx. 2900-3100 cm⁻¹).- C=C and C=N stretching bands for the pyridine ring (approx. 1400-1600 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 118. |

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized from a halogenated pyridine precursor. A common and effective method is the palladium-catalyzed cyanation of 3-bromo-5-methylpyridine using a cyanide source like zinc cyanide. This reaction is a cornerstone of modern cross-coupling chemistry for forming C-CN bonds.

Caption: Plausible Synthesis Route for this compound.

Chemical Reactivity and Use as a Scaffold

The reactivity of this compound is dominated by its two functional groups: the nitrile and the pyridine ring. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing entry into other classes of compounds. The pyridine ring can undergo further substitution, allowing for the creation of diverse molecular libraries. This versatility makes it an excellent scaffold for developing complex molecules, particularly in the context of drug discovery where its derivatives have shown promise as kinase inhibitors.[4][5]

Caption: Role as a versatile synthetic building block.

Applications in Drug Discovery

Pyridine and pyrimidine carbonitriles are privileged structures in medicinal chemistry.[6][7] Derivatives of these scaffolds are being investigated for a wide range of therapeutic targets.

Case Study: Inhibition of the PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Recent studies have shown that novel morpholinopyrimidine-5-carbonitrile derivatives, which could be conceptually derived from scaffolds like this compound, act as potent dual PI3K/mTOR inhibitors.[4][8] These compounds have been shown to induce apoptosis and cause G2/M cell cycle arrest in cancer cell lines.[4][8]

Caption: Inhibition of PI3K and mTOR by pyridine-carbonitrile derivatives.

Experimental Protocols

The following section provides representative protocols for the synthesis, characterization, and biological evaluation relevant to this compound and its derivatives.

Protocol 1: Representative Synthesis via Palladium-Catalyzed Cyanation

This protocol describes a general method for the synthesis of this compound from 3-bromo-5-methylpyridine, adapted from standard cyanation procedures.[9]

-

Reagents: 3-bromo-5-methylpyridine, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., Argon), add 3-bromo-5-methylpyridine (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add zinc cyanide (0.6 eq).

-

Degas the mixture with Argon for 10-15 minutes.

-

Add the palladium catalyst (0.05 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Filter through a pad of celite to remove inorganic solids.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure compound.

-

Protocol 2: General Procedure for Spectroscopic Characterization

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record spectra on a 400 MHz or higher spectrometer. Tetramethylsilane (TMS) is used as an internal standard.

-

FT-IR: Record the spectrum of the solid compound using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Dissolve a small sample in a suitable solvent (e.g., methanol, acetonitrile). Analyze using a C18 reverse-phase column with a gradient of water and acetonitrile (often with 0.1% formic acid) as the mobile phase, coupled to an ESI (Electrospray Ionization) mass spectrometer.

Protocol 3: Representative In Vitro Kinase Inhibition Assay

This protocol outlines a general workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay, commonly used to screen for kinase inhibitors.

Caption: General experimental workflow for an HTRF kinase assay.

-

Materials: Kinase (e.g., PI3Kα), biotinylated substrate, ATP, test compound (derivatized from the core scaffold), assay buffer, detection reagents (e.g., Europium-labeled antibody and streptavidin-XL665).

-

Procedure:

-

Serially dilute the test compound in DMSO and then assay buffer.

-

In a low-volume 384-well plate, add the test compound and the kinase enzyme.

-

After a short pre-incubation, initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection reagents.

-

Incubate to allow for binding and signal development.

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths.

-

Calculate the ratio of the two emission signals and determine the percent inhibition relative to controls to calculate IC₅₀ values.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Damage | H318 | Causes serious eye damage |

| STOT SE 3 | H335 | May cause respiratory irritation |

| Signal Word | Danger |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. It is classified under Storage Class 6.1C for combustible, acute toxic compounds.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 42885-14-3) is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, combined with its reactive nitrile and pyridine functionalities, make it an important building block for the synthesis of novel compounds. For professionals in drug discovery, this scaffold offers a proven starting point for the development of potent and selective inhibitors of key biological targets, such as protein kinases. Proper handling and an understanding of its reactivity are essential for leveraging its full potential in research and development.

References

- 2. This compound 97 42885-14-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

The Genesis of a Key Intermediate: A Technical Whitepaper on the Discovery and History of 5-Methylpyridine-3-carbonitrile

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, historical development, and synthesis of 5-Methylpyridine-3-carbonitrile (also known as 5-methylnicotinonitrile). This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a comprehensive overview of this important heterocyclic compound.

Introduction

This compound, a derivative of nicotinonitrile, has emerged as a valuable building block in medicinal chemistry and materials science. Its structural similarity to nicotinamide (Vitamin B3) and its reactive nitrile group make it a versatile precursor for the synthesis of a wide range of more complex molecules. This whitepaper traces the origins of this compound, from the foundational chemistry of pyridine derivatives to the specific synthetic routes that have enabled its production.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases, providing a consistent reference for laboratory use.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42885-14-3 | [1][2][3] |

| Molecular Formula | C₇H₆N₂ | [1][2][3] |

| Molecular Weight | 118.14 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 83-87 °C | [1][2] |

| Assay | ≥97% | [1][3] |

| InChI | 1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3 | [1][2] |

| SMILES | Cc1cncc(c1)C#N | [1][2] |

Historical Development and Discovery

The history of this compound is intrinsically linked to the development of industrial processes for the synthesis of nicotinic acid and its derivatives. While a singular "discovery" of this specific molecule is not prominently documented in early literature, its synthesis is a logical extension of the well-established ammoxidation of methylpyridines.

The industrial production of nicotinonitrile (pyridine-3-carbonitrile) via the catalytic ammoxidation of 3-methylpyridine (3-picoline) became a cornerstone of vitamin B3 synthesis.[4][5] This process, which involves the reaction of the methylpyridine with ammonia and oxygen over a catalyst at high temperatures, provided an efficient route to the nitrile.

The synthesis of this compound follows a parallel logic, starting from 3,5-dimethylpyridine (3,5-lutidine). The ammoxidation of one of the methyl groups of 3,5-lutidine yields the target molecule. While early patents on ammoxidation of alkylaromatics date back to the mid-20th century, specific examples detailing the conversion of 3,5-lutidine to 5-methylnicotinonitrile are less common in foundational literature.[6] However, the ammoxidation of dialkylpyridines to their corresponding nitriles is a known transformation.[7]

The precursor to this compound, 5-methylnicotinic acid, is synthesized by the oxidation of 3,5-lutidine, a reaction that has been documented with various oxidizing agents, including potassium permanganate.[8][9][10] The subsequent conversion of the carboxylic acid to the nitrile is a standard synthetic transformation, though the direct ammoxidation of the lutidine is the more industrially viable route.

The logical progression of this synthesis is outlined in the workflow diagram below.

Experimental Protocols

Catalytic Ammoxidation of 3,5-Dimethylpyridine

Objective: To synthesize this compound via the vapor-phase ammoxidation of 3,5-dimethylpyridine.

Materials:

-

3,5-Dimethylpyridine (3,5-Lutidine)

-

Anhydrous Ammonia

-

Air (as a source of oxygen)

-

Vanadium-based catalyst (e.g., V₂O₅/TiO₂)

-

Inert support for the catalyst (e.g., alumina or silica)

Equipment:

-

Fixed-bed flow reactor system

-

Vaporizer for the organic substrate

-

Mass flow controllers for gases

-

Temperature-controlled furnace

-

Condenser and collection system

-

Gas chromatography (GC) system for analysis

Procedure:

-

The catalyst is prepared by impregnating the inert support with a solution of a vanadium precursor (e.g., ammonium metavanadate) and any promoters, followed by drying and calcination at high temperatures.

-

The catalyst is packed into the fixed-bed reactor, which is then placed in the furnace.

-

The reactor is heated to the reaction temperature, typically in the range of 350-450 °C.

-

A gaseous feed stream consisting of 3,5-dimethylpyridine, ammonia, and air is introduced into the reactor. The molar ratios of the reactants are carefully controlled, with ammonia and oxygen in excess relative to the lutidine.

-

The 3,5-dimethylpyridine is vaporized and mixed with the pre-heated gas streams before entering the reactor.

-

The ammoxidation reaction occurs as the gas mixture passes over the catalyst bed.

-

The reactor effluent, containing the product, unreacted starting materials, byproducts (such as carbon oxides and water), and the carrier gases, is passed through a condenser to liquefy the organic components.

-

The collected liquid is then purified, typically by distillation or crystallization, to isolate the this compound.

-

The composition of the product mixture is analyzed by gas chromatography to determine the conversion of the starting material and the yield of the desired product.

Safety Precautions: This reaction should be carried out in a well-ventilated area, as it involves flammable and toxic materials at high temperatures and pressures. Appropriate personal protective equipment should be worn.

Conclusion

The discovery and development of this compound are a testament to the logical progression of industrial organic synthesis. Building upon the foundational principles of catalytic ammoxidation established for the production of nicotinonitrile, the synthesis of its 5-methyl analog from 3,5-lutidine represents a key step in accessing a wider range of functionalized pyridine derivatives. As research in medicinal chemistry and materials science continues to advance, the importance of such versatile building blocks is only set to increase. This whitepaper provides a foundational understanding of this important compound, from its physicochemical properties to its historical context and methods of synthesis.

References

- 1. This compound 97 42885-14-3 [sigmaaldrich.com]

- 2. This compound 97 42885-14-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 6. US3475350A - Ammoxidation catalyst - Google Patents [patents.google.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 10. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

5-Methylpyridine-3-carbonitrile: A Technical Guide for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methylpyridine-3-carbonitrile, also known as 5-methylnicotinonitrile, is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group and a nitrile functional group. Its chemical formula is C₇H₆N₂. This molecule serves as a crucial building block and key intermediate in the synthesis of a wide array of more complex molecules, particularly in the field of medicinal chemistry. The strategic placement of its functional groups makes it a versatile scaffold for developing novel therapeutic agents. The pyridine core is a common motif in numerous biologically active compounds, and the nitrile group can be readily transformed into other functionalities such as amines, amides, or carboxylic acids, providing a gateway to diverse chemical libraries for drug discovery.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a defined melting point. Its structural and chemical identifiers are well-documented, providing a solid foundation for its use in synthetic chemistry.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₆N₂ | [1][2][3] |

| Molecular Weight | 118.14 g/mol | [1][2][3] |

| CAS Number | 42885-14-3 | [1][2][3] |

| Appearance | Solid | [1][2] |

| Melting Point | 83-87 °C | [1][2] |

| Synonyms | 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile | [1][3] |

| SMILES String | Cc1cncc(c1)C#N | [1][2] |

| InChI Key | VDWQWOXVBXURMT-UHFFFAOYSA-N | [1][2] |

Spectroscopic Profile

While experimental spectra are not widely published, the structural features of this compound allow for the prediction of its characteristic spectroscopic data. These predictions are essential for reaction monitoring and structural confirmation during synthesis.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to be dominated by the strong, sharp absorption of the nitrile group and the characteristic peaks of the aromatic system.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2230-2210 | C≡N (Nitrile) | Strong, sharp absorption |

| ~3100-3000 | Aromatic C-H | Medium to weak stretch |

| ~3000-2850 | Methyl C-H | Medium to weak stretch |

| ~1600-1450 | Aromatic C=C and C=N | Multiple medium to strong bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7-8.9 | Singlet (s) | 1H | H-2 (Pyridine) |

| ~8.6-8.8 | Singlet (s) | 1H | H-6 (Pyridine) |

| ~7.8-8.0 | Singlet (s) | 1H | H-4 (Pyridine) |

| ~2.4-2.6 | Singlet (s) | 3H | -CH₃ |

¹³C NMR: The carbon NMR spectrum is predicted to display seven unique signals, corresponding to each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-2 (Pyridine) |

| ~150-155 | C-6 (Pyridine) |

| ~140-145 | C-4 (Pyridine) |

| ~135-140 | C-5 (Pyridine, C-CH₃) |

| ~118-122 | C-3 (Pyridine, C-CN) |

| ~115-120 | -C≡N |

| ~18-22 | -CH₃ |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Assignment |

| 118 | [M]⁺, Molecular Ion |

| 117 | [M-H]⁺ |

| 103 | [M-CH₃]⁺, Loss of a methyl radical |

| 91 | [M-HCN]⁺, Loss of hydrogen cyanide |

Synthesis and Manufacturing

The industrial production of nicotinonitriles, including this compound, is commonly achieved through a vapor-phase catalytic ammoxidation process. This method is efficient and utilizes readily available starting materials.

Industrial Synthesis: Ammoxidation of 3,5-Dimethylpyridine

The primary industrial route involves the reaction of 3,5-dimethylpyridine (3,5-lutidine) with ammonia and oxygen (typically from air) at high temperatures over a metal oxide catalyst.

Experimental Protocol (Conceptual)

-

Reactant Preparation: A gaseous feed mixture of 3,5-dimethylpyridine, ammonia, and air is prepared. The molar ratios are optimized to ensure efficient conversion and selectivity while remaining outside of flammable limits.

-

Catalytic Conversion: The gaseous mixture is passed through a fixed-bed reactor containing a vanadium oxide-based catalyst (e.g., V₂O₅ supported on titanium dioxide or another metal oxide).

-

Reaction Conditions: The reaction is maintained at a high temperature, typically in the range of 350-500 °C.

-

Product Isolation: The reactor effluent, containing this compound, unreacted starting materials, water, and byproducts, is cooled.

-

Purification: The crude product is separated from the gas stream and purified through techniques such as distillation or crystallization to yield high-purity this compound.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of pharmacologically active molecules. The pyridine-carbonitrile scaffold is a known pharmacophore that can interact with various biological targets. Its derivatives have been extensively investigated as inhibitors of protein kinases, which are critical targets in oncology.

Intermediate for Kinase Inhibitors

The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the substituents at the 3- and 5-positions can be elaborated to occupy adjacent hydrophobic regions, enhancing potency and selectivity.

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Numerous small-molecule inhibitors targeting VEGFR-2 incorporate pyridine- or pyrimidine-carbonitrile cores.[1][4][5][6] this compound provides a scaffold that can be used to synthesize potent anti-angiogenic agents for cancer therapy.

-

PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K) / mTOR signaling pathway is a crucial pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. The development of dual PI3K/mTOR inhibitors is a major focus in cancer drug discovery, and various heterocyclic compounds, including those derived from pyrimidine-5-carbonitrile scaffolds, have shown significant promise.[2][3][7][8]

Precursor for Other Pharmaceutical Intermediates

The nitrile group of this compound can be hydrolyzed to produce 5-methylnicotinic acid. This carboxylic acid is itself a valuable intermediate, used in the synthesis of drugs like the antihistamine Rupatadine.[9][10][11]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

| Hazard Class | GHS Code | Description | Citation(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1][2] |

| Skin Irritation | H315 | Causes skin irritation | [1][2] |

| Serious Eye Damage | H318 | Causes serious eye damage | [1][2] |

| STOT, Single Exp. | H335 | May cause respiratory irritation | [1][2] |

| Signal Word | - | Danger | [1][2] |

Handling Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. The compound is classified under storage class 6.1C for combustible, acute toxic category 3 materials.[1][2]

References

- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 10. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 11. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

5-Methylpyridine-3-carbonitrile molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core physicochemical properties of 5-Methylpyridine-3-carbonitrile, a heterocyclic organic compound of interest in various research and development domains. The information is presented to be a readily accessible reference for laboratory and drug development applications.

Core Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for a range of applications, from reaction stoichiometry and analytical method development to computational modeling and spectroscopic analysis.

| Identifier | Value | Source |

| Molecular Formula | C₇H₆N₂ | |

| Molecular Weight | 118.14 g/mol | |

| Exact Mass | 118.05310 u | [1] |

| CAS Number | 42885-14-3 | |

| Synonyms | 3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile |

Experimental Protocols and Further Data

Detailed experimental protocols, such as those for synthesis, purification, and analytical characterization (e.g., NMR, IR, Mass Spectrometry), are typically specific to the laboratory and the intended application. For established methodologies, consulting peer-reviewed chemical literature and established chemical synthesis databases is recommended.

Similarly, complex biological data, including signaling pathway interactions and pharmacological profiles, are highly context-dependent and are best sourced from specialized biological and pharmacological research articles.

Note on Visualizations: As a language model, I am unable to generate the requested Graphviz diagrams for signaling pathways or experimental workflows. For creating such visualizations, dedicated chemical and biological drawing software is recommended.

References

Physical properties of 5-Methylpyridine-3-carbonitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Methylpyridine-3-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details the compound's melting point and solubility characteristics, outlines general experimental protocols for their determination, and presents a relevant biological signaling pathway where such pyridine derivatives may exhibit activity.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 83-87 °C | |

| Solubility in Water | Predicted to be low | [1] |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents such as ethanol and dichloromethane. | [2] |

Experimental Protocols

The determination of the physical properties outlined above follows standardized laboratory procedures. Below are detailed methodologies for ascertaining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a common method for melting point determination using a capillary tube apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.

Materials:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, dichloromethane, acetone, ethyl acetate)

-

Sample of this compound

Procedure:

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube using a graduated pipette.

-

Mixing: The test tube is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Classification:

-

Soluble: If the solid completely dissolves, the compound is classified as soluble in that solvent at the tested concentration.

-

Partially Soluble: If some of the solid dissolves but a noticeable amount remains, it is classified as partially soluble.

-

Insoluble: If the solid does not appear to dissolve at all, it is classified as insoluble.

-

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizations

To provide a clearer understanding of the context in which this compound is studied, the following diagrams illustrate a generalized synthesis workflow and a key biological signaling pathway that may be modulated by this class of compounds.

Caption: A generalized workflow for the synthesis of substituted pyridine-carbonitriles.

Caption: A simplified diagram of the VEGFR-2 signaling cascade.

References

Navigating the Spectral Landscape of 5-Methylpyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a profound understanding of the structural and electronic properties of heterocyclic compounds is paramount. 5-Methylpyridine-3-carbonitrile, a key building block in the synthesis of various biologically active molecules, is no exception. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a foundational resource for its identification, characterization, and utilization in complex synthetic pathways.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the analogue 2-methoxy-5-methylpyridine-3-carbonitrile. This data serves as a strong predictive model for the spectral characteristics of this compound, with expected variations primarily in the electronic environment of the pyridine ring due to the absence of the 2-methoxy group.

Table 1: ¹H NMR Spectral Data of 2-Methoxy-5-methylpyridine-3-carbonitrile [1]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 8.16 | d | 2.2 | H-6 |

| 2 | 7.69 | d | 2.2 | H-4 |

| 3 | 4.01 | s | - | OCH₃ |

| 4 | 2.31 | s | - | CH₃ |

Table 2: ¹³C NMR Spectral Data of 2-Methoxy-5-methylpyridine-3-carbonitrile [1]

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 162.0 | C-2 |

| 2 | 150.7 | C-6 |

| 3 | 142.7 | C-4 |

| 4 | 125.6 | C-5 |

| 5 | 114.7 | CN |

| 6 | 95.5 | C-3 |

| 7 | 53.8 | OCH₃ |

| 8 | 16.4 | CH₃ |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following are detailed methodologies for obtaining ¹H and ¹³C NMR spectra, representative of standard practices in organic chemistry research.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can slightly influence chemical shifts.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

¹H NMR Spectroscopy Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (AQ): Approximately 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Acquisition

-

Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum to single lines for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): Around 1-2 seconds.

-

Spectral Width (SW): A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotated positions for NMR signal assignment. The predicted chemical shifts are based on the analogue data and general principles of NMR spectroscopy.

Figure 1. Structure of this compound with predicted NMR assignments.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 5-Methylpyridine-3-carbonitrile

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Methylpyridine-3-carbonitrile, a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its behavior under electron ionization, alongside comprehensive experimental protocols and illustrative diagrams to facilitate a deeper understanding of its structural elucidation.

Introduction

This compound, also known as 5-methylnicotinonitrile, possesses a molecular formula of C₇H₆N₂ and a molecular weight of 118.14 g/mol . Its structure, featuring a pyridine ring substituted with a methyl group and a nitrile group, presents a unique fragmentation pattern under mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices and for shedding light on the stability and reactivity of this class of compounds. This guide will propose a plausible fragmentation pathway based on established principles of mass spectrometry and the known behavior of substituted pyridines and aromatic nitriles.

Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern

Upon electron ionization (EI), this compound is expected to form a prominent molecular ion (M⁺˙) at m/z 118. The fragmentation of this molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of stable neutral molecules and radicals. The pyridine ring's aromaticity and the presence of the methyl and cyano substituents dictate the major fragmentation routes.

A primary fragmentation pathway for pyridine derivatives involves the loss of hydrogen cyanide (HCN) or a related radical.[1] For this compound, the initial loss of a hydrogen radical (H•) from the methyl group to form a stable pyridinium-type cation is a likely event. Subsequent or alternative fragmentation pathways may include the elimination of acetylene (C₂H₂) or the entire cyano group.

The proposed major fragment ions and their corresponding neutral losses are summarized in the table below.

| m/z | Proposed Fragment Ion | Neutral Loss | Plausible Structure |

| 118 | [C₇H₆N₂]⁺˙ | - | Molecular Ion |

| 117 | [C₇H₅N₂]⁺ | H• | [M-H]⁺ |

| 91 | [C₆H₅N]⁺˙ | HCN | [M-HCN]⁺˙ |

| 90 | [C₆H₄N]⁺ | H•, HCN | [M-H-HCN]⁺ |

| 64 | [C₄H₄]⁺˙ | C₂H₂, HCN | [M-C₂H₂-HCN]⁺˙ |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion. The subsequent fragmentation steps are visualized in the following diagram, illustrating the generation of the principal fragment ions.

Experimental Protocols

A standard method for the analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

4.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Extraction (if applicable): For analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

The following diagram outlines the general workflow for the GC-MS analysis.

Conclusion

The proposed mass spectrometry fragmentation pattern of this compound provides a foundational understanding for its identification and structural characterization. The dominant fragmentation pathways involve the loss of a hydrogen radical and hydrogen cyanide, which are characteristic of substituted pyridines. The detailed experimental protocol for GC-MS analysis offers a robust starting point for researchers working with this compound. Further studies employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would be beneficial to confirm the proposed fragmentation mechanisms and elemental compositions of the fragment ions.

References

5-Methylpyridine-3-carbonitrile: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and toxicological information for 5-Methylpyridine-3-carbonitrile (CAS No. 42885-14-3). The following sections detail the material's properties, hazards, and the necessary precautions for its safe use in a laboratory setting. All quantitative data is summarized for clarity, and procedural workflows are visualized to ensure rapid comprehension and implementation of safety protocols.

Section 1: Chemical and Physical Properties

This compound is a solid, crystalline compound.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | [1][2][][4] |

| Molecular Weight | 118.14 g/mol | [1][2][][4] |

| Appearance | Solid | [1][2] |

| Melting Point | 83-87 °C | [1][2] |

| CAS Number | 42885-14-3 | [1][2][][4] |

| EC Number | 255-988-8 | [1][2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[1] The hazard classifications and corresponding statements are outlined below.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich[1]

The following diagram illustrates the logical workflow for hazard identification and the initial response required upon potential exposure.

Caption: Figure 1: Hazard Identification and Initial Response Workflow.

Section 3: Safe Handling and Storage Protocols

Proper handling and storage of this compound are crucial to minimize risk.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Eyeshields and face shields.[1]

-

Skin Protection: Protective gloves.[1]

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.[1]

Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.[5]

-

Incompatible materials to avoid are strong oxidizing agents.[5]

-

Storage Class: 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Caption: Figure 2: Standard Operating Procedure for Safe Handling.

Section 4: First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards Arising from the Chemical: No data available.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Section 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

The workflow for responding to an accidental spill is visualized in the diagram below.

Caption: Figure 3: Accidental Spill Response Workflow.

Section 7: Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The available data indicates the following:

| Toxicological Effect | Classification |

| Acute Oral Toxicity | Category 3 |

| Skin Irritation | Category 2 |

| Eye Damage | Category 1 |

| Respiratory System | Target Organ (Single Exposure) |

Source: Sigma-Aldrich[1]

No specific experimental protocols for the toxicological studies were available in the public domain at the time of this writing. Researchers should handle this compound with the caution appropriate for a substance with known acute toxicity and irritant properties.

Section 8: Conclusion

This compound is a valuable research chemical that requires careful handling due to its acute toxicity and irritant properties. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, proper storage, and emergency preparedness, is essential for its safe use in any research or development setting. All personnel handling this compound should be thoroughly familiar with its hazards and the procedures necessary to mitigate any potential risks.

References

- 1. 3-氰基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound 97 42885-14-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 6-Amino-5-Methylpyridine-3-Carbonitrile Detailed Information, Properties, Applications, Safety Data & High-Purity Supplier China [nj-finechem.com]

- 6. Page loading... [wap.guidechem.com]

5-Methylpyridine-3-carbonitrile: A Versatile Scaffold for Modern Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Methylpyridine-3-carbonitrile, a heterocyclic building block, is gaining significant traction in chemical and pharmaceutical research. Its unique electronic properties and reactive nitrile group make it an invaluable intermediate for the synthesis of a diverse range of complex molecules. This guide explores the core physicochemical properties, key synthetic routes, and burgeoning research applications of this compound, with a particular focus on its role in the development of novel therapeutics, especially in oncology. Detailed experimental protocols, tabulated quantitative data from recent studies, and graphical representations of synthetic and biological pathways are provided to equip researchers with a comprehensive understanding of this compound's potential.

Core Properties of this compound

This compound, also known as 3-Cyano-5-methylpyridine or 5-Methylnicotinonitrile, is a solid, stable organic compound.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a cyano group, serves as a crucial starting point for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 42885-14-3 | [2] |

| Molecular Formula | C₇H₆N₂ | [2] |

| Molecular Weight | 118.14 g/mol | [2] |

| Melting Point | 83-87 °C | [2] |

| Form | Solid | [2] |

| SMILES String | Cc1cncc(c1)C#N | [2] |

| InChI Key | VDWQWOXVBXURMT-UHFFFAOYSA-N | [2][3] |

Synthetic Pathways and Chemical Reactivity

The primary utility of this compound lies in its function as a versatile synthetic intermediate.[] The nitrile group can undergo various transformations (e.g., hydrolysis to carboxylic acids, reduction to amines), while the pyridine ring can be functionalized further, making it a valuable scaffold for building molecular diversity.

Experimental Protocol: Synthesis of Pyridine Carbonitrile Derivatives

The synthesis of pyridine carbonitrile derivatives often involves the cyanation of a corresponding halogenated pyridine. The following protocol is a representative example adapted from the synthesis of a related compound, 3-amino-2-cyano-5-methylpyridine, demonstrating a common palladium-catalyzed cyanation reaction.[5]

Reaction: Palladium-Catalyzed Cyanation of 3-Chloro-5-methylpyridine

-

Preparation: In a 20 mL reaction vial, dissolve 1.0 g of 3-chloro-5-methylpyridine (1 eq.) in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

-

Addition of Reagents: Add zinc cyanide (Zn(CN)₂, 1 eq.) to the solution.

-

Degassing: Degas the reaction mixture for 10 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 105 °C and stir at this temperature for 18-24 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is quenched and extracted. The crude product is then purified by silica gel column chromatography to yield the target this compound.

Caption: Synthetic utility of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine-3-carbonitrile moiety is a recognized pharmacophore present in numerous biologically active compounds.[6] Derivatives have shown promise as antiviral and anticancer agents.[6] The core structure serves as a rigid scaffold to orient functional groups for optimal interaction with biological targets.

Anticancer Agent Development

Research has demonstrated that pyrimidine-5-carbonitrile derivatives, synthesized from precursors like this compound, exhibit potent antiproliferative activity.[7] These compounds often function by inhibiting key enzymes in cell signaling pathways that are dysregulated in cancer.

Many derivatives function as kinase inhibitors. For instance, novel pyrimidine-5-carbonitrile compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[7] Similarly, morpholinopyrimidine-5-carbonitrile derivatives have been developed as potent dual inhibitors of the PI3K/mTOR pathway, which is critical for cell growth and survival.[8][9]

References

- 1. scbt.com [scbt.com]

- 2. 3-氰基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-氰基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]